Phenyl Isocyanate: A Comprehensive Technical Guide to its Chemical Properties and Reactivity
Phenyl Isocyanate: A Comprehensive Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the chemical properties and reactivity of phenyl isocyanate. A versatile and highly reactive compound, phenyl isocyanate is a cornerstone reagent in organic synthesis, polymer chemistry, and analytical applications. This document serves as a critical resource, offering detailed data, experimental protocols, and visual representations of its chemical behavior to support advanced research and development.
Chemical and Physical Properties
Phenyl isocyanate (PhNCO) is a colorless liquid with a pungent odor.[1][2] It is composed of a phenyl ring attached to an isocyanate functional group.[1][3] This structure imparts a high degree of reactivity, making it a valuable intermediate in numerous chemical transformations.[4][5] Key physical and chemical properties are summarized in the tables below for easy reference and comparison.
Table 1: Physical Properties of Phenyl Isocyanate
| Property | Value | References |
| Molecular Formula | C₇H₅NO | [1][6] |
| Molecular Weight | 119.12 g/mol | [1][7] |
| Appearance | Colorless to light yellow liquid | [1][2][8] |
| Odor | Acrid, pungent | [1][8] |
| Density | 1.096 g/mL at 25 °C | [9] |
| Melting Point | -30 °C | [3][9] |
| Boiling Point | 162-163 °C | [9] |
| Flash Point | 51 °C (closed cup) | [8][9] |
| Vapor Pressure | 1.4 mmHg at 20 °C | [9] |
| Refractive Index | n20/D 1.535 | [9] |
| Solubility | Decomposes in water and alcohol; very soluble in ether.[1] Soluble in benzene (B151609), toluene (B28343), and chloroform.[5] | [1][5] |
Table 2: Spectroscopic Data of Phenyl Isocyanate
| Spectroscopic Data | Key Features | References |
| FT-IR (Neat) | Strong, characteristic N=C=O stretch around 2270-2250 cm⁻¹ | |
| ¹H NMR (CDCl₃) | Multiplet in the aromatic region (δ 7.0-7.4 ppm) | [10] |
| ¹³C NMR (CDCl₃) | Isocyanate carbon signal around δ 121-130 ppm; Aromatic carbons in the range of δ 120-140 ppm | [11] |
Reactivity and Key Reactions
The high reactivity of phenyl isocyanate is centered on the electrophilic carbon atom of the isocyanate group (-N=C=O). This carbon is susceptible to nucleophilic attack, leading to the formation of a variety of important chemical linkages.
Reaction with Nucleophiles
The isocyanate group readily reacts with a wide range of nucleophiles, including alcohols, amines, and water. These reactions are fundamental to its use in synthesis.
-
Reaction with Alcohols to form Carbamates (Urethanes): Phenyl isocyanate reacts with alcohols to form carbamates, commonly known as urethanes.[3][12] This reaction is the basis for the production of polyurethane polymers.[12] The reaction rate is influenced by the structure of the alcohol, with primary alcohols being more reactive than secondary alcohols.[12]
-
Reaction with Amines to form Ureas: The reaction with primary or secondary amines yields substituted ureas.[3] This reaction is typically fast and exothermic.
-
Reaction with Water (Hydrolysis): Phenyl isocyanate reacts with water to initially form an unstable carbamic acid, which then decomposes to aniline (B41778) and carbon dioxide.[7][8] The newly formed aniline can then react with another molecule of phenyl isocyanate to form 1,3-diphenylurea (B7728601).
Self-Polymerization: Trimerization
In the presence of certain catalysts, such as tertiary amines, phenyl isocyanate can undergo cyclotrimerization to form the highly stable 1,3,5-triphenylisocyanurate (B3048654) (a trimer).
Experimental Protocols
The following sections provide detailed methodologies for key reactions involving phenyl isocyanate. Safety Precaution: Phenyl isocyanate is toxic, a lachrymator, and moisture-sensitive.[3][13] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. All glassware should be thoroughly dried before use.
Synthesis of 1,3-Diphenylurea (Reaction with an Amine)
Principle: This protocol describes the reaction of phenyl isocyanate with aniline to form 1,3-diphenylurea.
Materials:
-
Phenyl isocyanate
-
Aniline
-
Anhydrous toluene (or other suitable inert solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 equivalent) in anhydrous toluene.
-
Slowly add a solution of phenyl isocyanate (1.0 equivalent) in anhydrous toluene to the aniline solution at room temperature with continuous stirring.
-
The reaction is exothermic, and a white precipitate of 1,3-diphenylurea will form.
-
After the addition is complete, continue stirring the mixture for 30 minutes to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold toluene or hexane (B92381) to remove any unreacted starting materials.
-
Dry the product in a vacuum oven. The product can be further purified by recrystallization from ethanol (B145695) if necessary.
Synthesis of Ethyl Phenylcarbamate (Reaction with an Alcohol)
Principle: This protocol details the formation of a carbamate (B1207046) from the reaction of phenyl isocyanate with ethanol.
Materials:
-
Phenyl isocyanate
-
Anhydrous ethanol
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Triethylamine (B128534) (optional, as a catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, dissolve phenyl isocyanate (1.0 equivalent) in anhydrous diethyl ether.
-
Slowly add anhydrous ethanol (1.1 equivalents) to the solution. For a faster reaction, a catalytic amount of triethylamine (e.g., 0.1 equivalents) can be added.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient or by recrystallization.
Hydrolysis of Phenyl Isocyanate
Principle: This procedure demonstrates the reaction of phenyl isocyanate with water, leading to the formation of 1,3-diphenylurea.
Materials:
-
Phenyl isocyanate
-
Dioxane (or other water-miscible solvent)
-
Water
Procedure:
-
Dissolve phenyl isocyanate in dioxane in a flask.
-
Slowly add water to the solution while stirring.
-
The reaction will proceed, leading to the evolution of carbon dioxide gas and the formation of a precipitate.
-
After the reaction has subsided, the solid 1,3-diphenylurea can be collected by filtration, washed with water, and dried.
Trimerization of Phenyl Isocyanate
Principle: This protocol describes the catalyzed cyclotrimerization of phenyl isocyanate to 1,3,5-triphenylisocyanurate.
Materials:
-
Phenyl isocyanate
-
Triethylamine (or another suitable tertiary amine catalyst)
-
Anhydrous benzene or toluene
Procedure:
-
In a sealed tube, prepare a homogeneous mixture of phenyl isocyanate, a catalytic amount of triethylamine (e.g., 0.1 equivalents), and anhydrous benzene.
-
Heat the mixture. The reaction can be accelerated under high pressure.
-
After the reaction period, the product, 1,3,5-triphenylisocyanurate, can be isolated. The progress of the reaction can be monitored by techniques such as GLC.
Applications in Analytical Chemistry: HPLC Derivatization
Phenyl isocyanate is a valuable derivatizing agent for the analysis of compounds containing primary and secondary amine or hydroxyl groups by High-Performance Liquid Chromatography (HPLC), particularly for amino acid analysis.[3][12][14] The derivatization process enhances the UV absorbance of the analytes, allowing for sensitive detection.
Workflow for Pre-column Derivatization of Amino Acids
Detailed Experimental Protocol for Amino Acid Derivatization
Principle: This protocol outlines the pre-column derivatization of amino acids with phenyl isocyanate (often referred to as phenylisothiocyanate, PITC, in this context, though the isocyanate is the reactive species for amines) for subsequent HPLC analysis.
Materials:
-
Amino acid standards or sample hydrolysate
-
Derivatization reagent: Phenyl isocyanate in an anhydrous solvent (e.g., acetonitrile)
-
Coupling buffer: Triethylamine in a suitable solvent (e.g., acetonitrile)
-
Extraction solvent: n-Hexane
-
HPLC grade solvents for mobile phase (e.g., sodium acetate buffer, acetonitrile, methanol)
Procedure:
-
Sample Preparation: Place the amino acid sample (in solution) into a reaction vial.
-
Derivatization:
-
Add the coupling buffer (e.g., 1 M triethylamine in acetonitrile).
-
Add the derivatization reagent (e.g., 0.2 M phenyl isocyanate in acetonitrile).
-
Mix thoroughly and allow the reaction to proceed at room temperature for about 1 hour.
-
-
Cleanup:
-
Add n-hexane to the reaction mixture and vortex to extract excess phenyl isocyanate and byproducts.
-
Allow the layers to separate and carefully remove the upper hexane layer.
-
-
Preparation for Injection:
-
The lower aqueous layer containing the derivatized amino acids can be diluted with the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution is typically used, for example, with mobile phase A being an aqueous buffer (e.g., 0.05 M sodium acetate, pH 6.5) and mobile phase B being an organic mixture (e.g., methanol:acetonitrile:water).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Column Temperature: Maintained at a constant temperature, for example, 45 °C.
-
Quantitative Reactivity Data
The reactivity of phenyl isocyanate has been the subject of numerous kinetic studies. The following tables summarize some of the reported kinetic data for its reactions with alcohols and amines.
Table 3: Kinetic Data for the Reaction of Phenyl Isocyanate with Alcohols
| Alcohol | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Reference |
| 1-Propanol | THF | 25 | Varies with concentration | [4] |
| 2-Propanol | THF | 25 | Varies with concentration | [3] |
| 1-Butanol | THF | 25 | Varies with concentration | [4] |
| 2-Butanol | THF | 25 | Varies with concentration | [4] |
| Methanol | Benzene | 20, 30, 40 | Second-order kinetics observed | [15] |
Note: The reaction of phenyl isocyanate with alcohols often exhibits complex kinetics that can be dependent on the alcohol concentration due to the involvement of alcohol associates in the reaction mechanism.
Table 4: Kinetic Data for the Reaction of Phenyl Isocyanate with Aniline
| Solvent | Temperature (°C) | Reaction Order | Rate Constant | Reference |
| Benzene | 25 | Approx. 2nd order in aniline, 1st order in isocyanate (with excess aniline) | 8.20 x 10⁻³ L² mol⁻² s⁻¹ | [1] |
| Chlorobenzene | 25 | 3rd order overall (similar initial concentrations) | - | [1] |
| Benzene | 25 | 2nd order in isocyanate, 2nd order in aniline (with excess isocyanate) | 1.13 L³ mol⁻³ s⁻¹ | [1] |
This technical guide provides a comprehensive overview of the chemical properties and reactivity of phenyl isocyanate, intended to be a valuable resource for professionals in research and drug development. The detailed protocols and compiled data aim to facilitate the effective and safe use of this important chemical reagent.
References
- 1. Kinetics of the Reaction Between Phenyl Isocyanate and Aniline - ProQuest [proquest.com]
- 2. [PDF] Microreactor assisted method for studying isocyanate–alcohol reaction kinetics | Semantic Scholar [semanticscholar.org]
- 3. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 13. Method for synthesizing diphenyl urea and derivative of diphenyl urea - Eureka | Patsnap [eureka.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Kinetics and mechanism of the reaction between phenyl isocyanate and alcohols in benzene medium (Journal Article) | OSTI.GOV [osti.gov]
